7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
Preparation Methods
The synthesis of 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.
Chemical Reactions Analysis
7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indenone structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one include:
3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Bromination at a different position, leading to variations in chemical and biological properties.
3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H11BrO |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
7-bromo-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-9(13)10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3 |
InChI Key |
JNOIFTAFZPMNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC=C2Br)C |
Origin of Product |
United States |
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